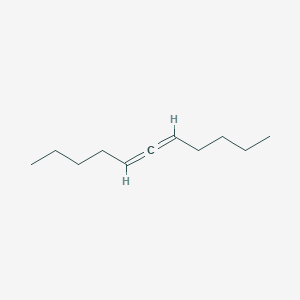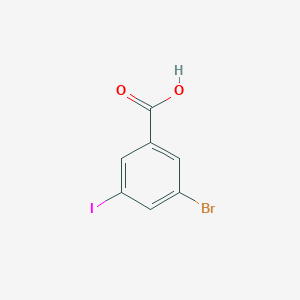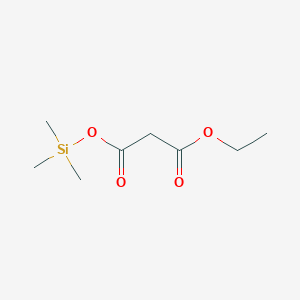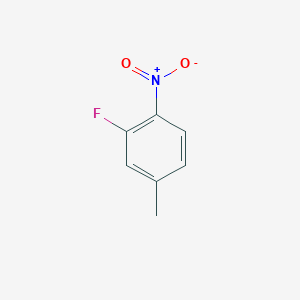
5,6-Undecadiene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,6-Undecadiene is an organic compound with the chemical formula C11H20. It is a hydrocarbon that is commonly used in scientific research due to its unique properties. This compound has a double bond at the fifth and sixth carbon atoms, which makes it highly reactive and useful in a variety of applications. In
Mecanismo De Acción
The mechanism of action of 5,6-Undecadiene is not well understood. However, it is believed to act as a reactive intermediate in organic reactions due to its double bond. It can also act as a ligand for metal ions, forming stable complexes that can be used in catalysis.
Biochemical and Physiological Effects
This compound has not been extensively studied for its biochemical and physiological effects. However, it has been shown to have insecticidal properties, suggesting that it may have toxic effects on certain organisms. Further research is needed to fully understand the effects of this compound on living organisms.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5,6-Undecadiene in lab experiments is its high reactivity, which makes it useful in a variety of organic reactions. It is also relatively easy to synthesize, making it readily available for use in the laboratory. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain applications.
Direcciones Futuras
There are several future directions for research on 5,6-Undecadiene. One area of interest is its potential use as a building block for the synthesis of new molecules with unique properties. Another area of interest is its insecticidal properties, which may have applications in pest control. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound on living organisms.
Métodos De Síntesis
The synthesis of 5,6-Undecadiene can be achieved through several methods. One common method is the thermal decomposition of undecylenic acid, which yields this compound and carbon dioxide. Another method involves the catalytic hydrogenation of undecyne, which results in the formation of this compound. Both of these methods are widely used in the laboratory and can produce high yields of this compound.
Aplicaciones Científicas De Investigación
5,6-Undecadiene has a wide range of scientific research applications. It is commonly used in organic synthesis as a building block for the preparation of more complex molecules. It is also used in the production of fragrances and flavors due to its unique odor. Furthermore, this compound has been shown to have insecticidal properties, making it a potential candidate for use in pest control.
Propiedades
Número CAS |
18937-82-1 |
|---|---|
Fórmula molecular |
C11H20 |
Peso molecular |
152.28 g/mol |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h9-10H,3-8H2,1-2H3 |
Clave InChI |
OQQGYZZPAZFAIA-UHFFFAOYSA-N |
SMILES |
CCCCC=C=CCCCC |
SMILES canónico |
CCCCC=C=CCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















